Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone ring, followed by the introduction of the thiazole ring and the ester group. Key steps include:
Formation of the Imidazolidinone Ring: This can be achieved by reacting phenyl isocyanate with ethyl glycinate under controlled conditions.
Thiazole Ring Formation: The imidazolidinone intermediate is then reacted with a thioamide derivative to form the thiazole ring.
Esterification: Finally, the compound is esterified using ethyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazolidinone ring.
Substitution: Substituted thiazole or ester derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazolidinone and thiazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)propanoate: Similar structure but with a propanoate ester group.
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the imidazolidinone and thiazole rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-16(24)10-13-12-27-17(19-13)20-15(23)11-21-8-9-22(18(21)25)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVSPHZSFUUFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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